2-bromo-9-chloroAcridine
Description
Historical Trajectories and Milestones in Acridine (B1665455) Research
The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound from the high-boiling fraction of coal tar. wikipedia.org They named it "acridine" due to the acrid odor and skin-irritating properties of the substance. wikipedia.org For several decades, acridine remained a chemical curiosity until its profound biological properties were unveiled.
A pivotal moment arrived in 1917 when Ehrlich and Benda discovered the potent antimicrobial properties of certain acridine derivatives. beilstein-journals.org This led to the development of acridine-based antiseptics like proflavine (B1679165) and acriflavine, which were used extensively during World War I. wikipedia.org The therapeutic importance of acridines was further cemented during World War II with the synthesis of mepacrine (Quinacrine), a 9-aminoacridine (B1665356) derivative, which served as a crucial antimalarial drug when quinine (B1679958) supplies were scarce. wikipedia.org These early discoveries laid the groundwork for decades of research into the medicinal applications of this heterocyclic system.
| Milestone | Year | Significance |
| Isolation of Acridine | 1870 | First discovery and characterization from coal tar by Gräbe and Caro. wikipedia.org |
| Discovery of Antimicrobial Properties | 1917 | Ehrlich and Benda's finding that paved the way for acridine-based antiseptics. beilstein-journals.org |
| Development of Mepacrine | WWII | A synthetic antimalarial drug that addressed the wartime quinine shortage. wikipedia.org |
| Elucidation of DNA Intercalation | Mid-20th Century | Understanding the primary mechanism of action for many acridine derivatives. |
| Development of Anticancer Agents | 1970s-Present | Synthesis of drugs like amsacrine (B1665488) and ledakrin (B1218764) for cancer chemotherapy. ucsf.educlockss.org |
Foundational Principles of Acridine Reactivity and Aromaticity
Acridine (C₁₃H₉N) is a planar, tricyclic nitrogen heterocycle structurally related to anthracene, with one of the central CH groups replaced by a nitrogen atom. wikipedia.org This substitution is the key to its chemical personality. The molecule is aromatic, with a delocalized π-electron system containing 14 electrons, conforming to Hückel's rule.
Like pyridine (B92270) and quinoline, acridine is a weak base, with a ground state pKa of 5.1. wikipedia.org The nitrogen atom's lone pair of electrons makes it susceptible to protonation and N-alkylation. wikipedia.org The electronic structure of the acridine ring dictates its reactivity towards substitution reactions. The nitrogen atom makes the ring system, particularly the carbon atoms at positions 9 and 10, electron-deficient. This makes the C-9 position highly susceptible to nucleophilic attack. clockss.org Consequently, nucleophilic substitution is a predominant reaction, allowing for the introduction of a wide variety of functional groups at this position.
Conversely, electrophilic substitution reactions, such as nitration or halogenation, occur preferentially on the electron-rich outer benzenoid rings, typically at the 2- and 7-positions. psu.edu This distinct reactivity profile allows for selective functionalization at different parts of the molecule.
Strategic Importance of Halogenation within the Acridine Core
The introduction of halogen atoms (F, Cl, Br, I) onto the acridine scaffold is a powerful strategy in medicinal chemistry and materials science. Halogenation serves several key purposes:
Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can significantly alter the electron distribution within the acridine ring system. This can influence the basicity of the nitrogen atom and the reactivity of the entire molecule. capes.gov.br
Creation of Synthetic Handles: Halogen substituents act as versatile synthetic handles for further molecular elaboration. They are excellent leaving groups in nucleophilic substitution reactions and are ideal participants in modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. rsc.orgsmolecule.com This allows for the construction of complex molecular architectures that would be difficult to assemble otherwise.
Enhancement of Biological Activity: The presence of halogens can profoundly impact the biological activity of acridine derivatives. They can enhance binding affinity to biological targets like DNA or enzymes through halogen bonding and by modifying the compound's lipophilicity, which affects its ability to cross cell membranes. capes.gov.brrsc.org Research has shown that halogen-substituted acridines can possess potent anticancer, antimalarial, and antibacterial properties. capes.gov.brrsc.orgucj.org.ua
Rationale for Dedicated Investigation into 2-bromo-9-chloroAcridine as a Polyfunctional Scaffold
The compound this compound is a prime example of a strategically di-halogenated heterocycle. Its value as a research target stems from the differential reactivity of its two halogen substituents.
The chlorine atom at the 9-position is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen. clockss.org This allows for the ready introduction of amines, alcohols, thiols, and other nucleophiles to create a diverse library of 9-substituted-2-bromoacridines.
Simultaneously, the bromine atom at the 2-position is located on one of the outer benzenoid rings. While less reactive to direct nucleophilic substitution, it is an ideal handle for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive in such transformations than a carbon-chlorine bond, allowing for selective functionalization. For instance, a Suzuki coupling could be performed at the 2-position while leaving the 9-chloro substituent intact for a subsequent nucleophilic substitution.
This orthogonal reactivity makes this compound a highly valuable and versatile polyfunctional scaffold. It offers a platform for the stepwise and regioselective synthesis of complex, multi-substituted acridine derivatives. This level of synthetic control is crucial for systematic structure-activity relationship (SAR) studies in drug discovery, enabling researchers to fine-tune the properties of a lead compound to optimize its efficacy and selectivity. The existence of related compounds like 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione in the literature suggests that this bromo-chloro acridine core is a viable and accessible synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9-chloroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZQOFPXAGYNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 9 Chloroacridine and Its Precursors
Classical and Contemporary Approaches to the Acridine (B1665455) Ring System
The construction of the fundamental acridine scaffold is the initial critical phase in the synthesis of 2-bromo-9-chloroacridine. Classical methods, though well-established, often require harsh conditions, while contemporary approaches seek to improve yields and substrate scope.
Ullmann Condensation Strategies for 9-Chloroacridine (B74977) Precursors
The Ullmann condensation is a cornerstone in the synthesis of N-phenylanthranilic acid derivatives, which are key intermediates for acridones and, subsequently, 9-chloroacridines. rsc.orgmdpi.com This reaction typically involves the copper-catalyzed coupling of an aniline (B41778) derivative with an o-chlorobenzoic acid. mdpi.com For the synthesis of a precursor to this compound, a brominated aniline or a brominated o-chlorobenzoic acid would be required. The resulting N-(bromo-phenyl)anthranilic acid is then cyclized.
The general scheme for preparing the N-phenylanthranilic acid precursor via Ullmann condensation is as follows:
| Reactant A | Reactant B | Catalyst | Conditions | Product |
| o-chlorobenzoic acid | Substituted aniline | Copper powder | Reflux in DMF with K₂CO₃ | N-phenylanthranilic acid derivative |
This intermediate is then cyclized in the presence of a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid to form the corresponding acridone (B373769). researchgate.netptfarm.pl The acridone is the immediate precursor for the chlorination at the C-9 position.
Bernthsen and Friedlander Type Syntheses for Acridine Scaffolds
The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C) to yield a 9-substituted acridine. pharmaguideline.com While a versatile method, achieving the specific 2-bromo substitution pattern would depend on the availability of a suitably substituted diarylamine precursor.
The Friedlander synthesis offers another route to the acridine system, typically by reacting an o-aminobenzaldehyde with a compound containing a reactive methylene (B1212753) group. pharmaguideline.com Modifications of this approach can be used to build the acridine core, though it may be less direct for the specific substitution pattern required for this compound compared to the Ullmann-based route.
Regioselective Functionalization Techniques for Bromination at C-2 and Chlorination at C-9
Achieving the desired 2-bromo-9-chloro substitution pattern on the acridine ring requires highly regioselective halogenation methods. The electronic properties of the acridine nucleus dictate the positions of electrophilic and nucleophilic attack.
Directed Halogenation Strategies for Specific Acridine Positions
Electrophilic substitution on the acridine ring, such as bromination, preferentially occurs at the 2- and 7-positions due to the electronic distribution of the benzenoid rings. pharmaguideline.com Research on the bromination of acridine has shown that the reaction conditions can significantly influence the regioselectivity. researchgate.netuwa.edu.au
A key study demonstrated that the choice of solvent plays a crucial role in directing the position of bromination: researchgate.netuwa.edu.au
| Solvent | Major Monobromo Product | Minor Monobromo Product |
| Glacial Acetic Acid | 2-bromoacridine (B14150503) | 4-bromoacridine |
| Concentrated Sulfuric Acid | 4-bromoacridine | 2-bromoacridine |
This selectivity indicates that performing the bromination in glacial acetic acid is the preferred method for introducing a bromine atom at the C-2 position. The synthesis of 2-bromoacridine would likely be an intermediate step before the formation of the final product.
Optimization of 9-Haloacridine Preparation for Derivative Synthesis
The introduction of the chlorine atom at the C-9 position is typically achieved by converting a precursor, 2-bromoacridone (B3056876), into this compound. The C-9 position of acridine is electron-deficient and susceptible to nucleophilic attack, but the direct chlorination of acridine is not the standard method. pharmaguideline.com Instead, the conversion of the carbonyl group of an acridone to a chloro group is the common and efficient strategy.
This transformation is generally accomplished by treating the acridone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). researchgate.netorgsyn.org The reaction involves refluxing the 2-bromoacridone with POCl₃, which converts the C=O group at C-9 into a C-Cl bond. researchgate.net This method is widely used for the synthesis of various 9-chloroacridine derivatives. rsc.org The resulting 9-chloroacridine is highly reactive towards nucleophilic substitution, making it a valuable intermediate for further derivatization. clockss.org
Microwave-Assisted and Metal-Free Catalytic Routes to Substituted Acridines
Modern synthetic chemistry increasingly focuses on green and efficient methodologies. Microwave-assisted synthesis and metal-free catalysis offer significant advantages over traditional methods, such as reduced reaction times, higher yields, and milder reaction conditions. rasayanjournal.co.inyoutube.com
Microwave irradiation has been successfully applied to the synthesis of acridone derivatives. For instance, the condensation of o-chlorobenzoic acid with substituted anilines using a zinc chloride catalyst can be significantly accelerated under microwave conditions, with reactions completing in minutes rather than hours. jocpr.com This approach could be applied to the synthesis of the 2-bromoacridone precursor. Similarly, the conversion of acridones to 9-chloroacridines using POCl₃ can also be facilitated by microwave heating. researchgate.net
Metal-free halogenation reactions are also gaining prominence as they avoid the use of potentially toxic and expensive metal catalysts. nih.gov For instance, regioselective C-H halogenation of certain nitrogen-containing heterocycles has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. nih.govrsc.org While direct application to the this compound system may require further research, these methods point towards more environmentally benign synthetic routes for halogenated acridines in the future. rsc.org
Strategies for Isolation and Purification of this compound and Intermediates
The successful synthesis of this compound and its precursors, such as bromo-substituted N-phenylanthranilic acids or 2-bromoacridone, is critically dependent on effective isolation and purification strategies. These methods are essential to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or the biological activity of the final compound. Common techniques employed include recrystallization, column chromatography, and solvent extraction.
Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For acridine derivatives, various solvent systems have proven effective. For instance, crude 9-chloroacridine can be purified by dissolving it in boiling alcohol and adding dilute ammonia (B1221849) until the solution becomes milky, followed by treatment with activated charcoal (Norit) and rapid cooling to yield white crystals. orgsyn.org This method helps to remove colored impurities and hydrolysis products. The purified compound is best stored in a desiccator over a drying agent like potassium carbonate to prevent hydrolysis. orgsyn.org The general suitability of different solvents for the recrystallization of organic compounds, which can be applied to this compound and its intermediates, is often determined empirically.
Column Chromatography is a versatile method for separating mixtures of compounds. For acridine derivatives, silica (B1680970) gel is a commonly used stationary phase. The progress of reactions and the purity of fractions are often monitored using thin-layer chromatography (TLC). mdpi.com The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane, is often employed. Capillary liquid chromatography has also been developed for the separation and quantification of acridine derivatives, using a C18 stationary phase and mobile phases with high acetonitrile (B52724) content. chemicke-listy.cz
Solvent Extraction is frequently used during the work-up procedure to separate the desired product from impurities based on their differential solubilities in immiscible liquids. For example, after the synthesis of 9-chloroacridine, the reaction mixture is often poured into a mixture of ice, water, and ammonia, and the product is then extracted with an organic solvent like chloroform. orgsyn.org Similarly, in the synthesis of brominated intermediates, extraction with ethyl acetate is a common step to isolate the product from the aqueous reaction mixture. google.com The organic layers are then typically washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure.
Below is a table summarizing common purification strategies for halo-acridines and their precursors.
| Purification Technique | Target Compound/Intermediate | Typical Solvents/Conditions | Purpose | Reference |
| Recrystallization | 9-Chloroacridine | Boiling alcohol, 0.5% ammonia | Removal of colored impurities and hydrolysis products. | orgsyn.org |
| General Acridine Derivatives | Ethanol, n-Hexane/Acetone, n-Hexane/THF | General purification of solid products. | rochester.edu | |
| Column Chromatography | Acridine Derivatives | Silica gel stationary phase; Hexane/Ethyl Acetate eluent | Separation of product from byproducts and starting materials. | mdpi.com |
| Capillary Liquid Chromatography | Acridine Thio Derivatives | Nucleosil 100-5 C18 stationary phase; Acetonitrile/Water or Acetonitrile/Acetate buffer eluent | High-resolution separation and quantification. | chemicke-listy.cz |
| Solvent Extraction | 9-Chloroacridine | Chloroform | Isolation from aqueous work-up mixture. | orgsyn.org |
| 2-amino-5-bromo-4-chloropyridine | Ethyl Acetate | Isolation from aqueous reaction mixture after neutralization. | google.com |
Process Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the synthetic process and considering its scalability are crucial for the efficient and reproducible production of this compound in a laboratory setting. Process optimization aims to maximize the yield and purity of the product by systematically adjusting reaction parameters, while scalability addresses the challenges of transitioning the synthesis from a small, research scale to a larger, preparative scale.
Process Optimization involves the fine-tuning of several key variables:
Reaction Temperature: Temperature control is critical. For instance, the cyclization of N-phenylanthranilic acid derivatives using phosphorus oxychloride (POCl₃) to form the corresponding 9-chloroacridine is typically performed at elevated temperatures, often maintained at 135–140°C for a specific duration to ensure the reaction goes to completion. orgsyn.org Conversely, bromination reactions, which are often exothermic, may require initial cooling to 0°C to control the reaction rate and prevent the formation of side products. google.com
Reaction Time: The duration of the reaction is a key factor. The synthesis of 9-chloroacridine from its acridone precursor using POCl₃ often involves refluxing for 8–12 hours. researchgate.net Monitoring the reaction's progress by TLC is essential to determine the optimal time to stop the reaction, preventing product degradation or the formation of impurities. mdpi.com
Reagents and Catalysts: The choice and amount of reagents are paramount. Phosphorus oxychloride is a common and effective reagent for converting acridones to 9-chloroacridines. researchgate.net In the synthesis of the N-arylanthranilic acid precursors via Ullmann condensation, a copper catalyst is often employed, and optimizing its loading can significantly impact the reaction's efficiency. rsc.org The use of a base, such as sodium acetate, is also crucial in these condensations.
Scalability Considerations become important when larger quantities of the compound are needed. Transitioning from a milligram-scale synthesis to a gram-scale or larger laboratory synthesis presents several challenges:
Heat Management: Exothermic reactions that are easily controlled in a small flask can become difficult to manage on a larger scale. Efficient stirring and external cooling systems are necessary to dissipate heat and maintain the optimal reaction temperature.
Mixing: Ensuring homogeneous mixing of reactants is more challenging in larger reaction vessels. Inefficient mixing can lead to localized "hot spots," lower yields, and an increase in byproducts. Mechanical stirrers are typically required for larger scale reactions.
Reagent Handling: Handling larger quantities of hazardous reagents like POCl₃ requires stringent safety protocols and specialized equipment, such as fume hoods and personal protective equipment. The work-up procedures also need to be adapted; for example, the removal of excess POCl₃ by distillation under vacuum is a common step in larger preparations. orgsyn.org
Purification: Purifying larger batches of product can be challenging. Recrystallization becomes more practical than column chromatography for multi-gram quantities, although large-scale chromatography systems are also available. The filtration and drying of larger amounts of solid product also require appropriate equipment. The feasibility of gram-scale synthesis for acridine derivatives has been demonstrated, indicating that with careful planning, these challenges can be overcome. researchgate.net
The following table outlines key parameters for optimization and scalability in the synthesis of 9-chloroacridine derivatives.
| Parameter | Optimization Focus | Scalability Challenge | Potential Solution | Reference |
| Temperature | Determine optimal temperature for maximum yield and minimal byproducts. | Managing exotherms in large volumes. | Use of ice baths, cooling mantles, and controlled addition of reagents. | orgsyn.org, google.com |
| Time | Identify the shortest time required for reaction completion via TLC monitoring. | Ensuring reaction completion in a large, potentially non-homogeneous mixture. | Efficient mechanical stirring and sampling for reaction monitoring. | researchgate.net |
| Reagents | Optimize molar ratios of reactants, catalysts, and bases. | Safe handling and addition of large quantities of hazardous materials (e.g., POCl₃). | Use of addition funnels, syringe pumps, and appropriate safety measures. | , orgsyn.org |
| Purification | Select the most efficient method (recrystallization vs. chromatography) for desired purity. | Handling large volumes of solvents and large quantities of solid product. | Employing larger filtration apparatus (e.g., Büchner funnels) and optimizing recrystallization procedures for large batches. | researchgate.net, orgsyn.org |
Elucidation of Chemical Transformations and Reactivity Pathways of 2 Bromo 9 Chloroacridine
Nucleophilic Substitution Reactions at the C-9 Position
The chlorine atom at the C-9 position of the acridine (B1665455) nucleus is exceptionally labile and readily undergoes nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the ring nitrogen atom, which effectively stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. This activation allows for the displacement of the C-9 chloride by a wide range of nucleophiles under relatively mild conditions.
The substitution of the C-9 chlorine with various nitrogen nucleophiles is a cornerstone transformation for this class of compounds, leading to the synthesis of 9-aminoacridines. The reaction proceeds via a standard SNAr mechanism, involving the addition of the amine to the C-9 position, followed by the elimination of the chloride leaving group.
This transformation is broad in scope, accommodating a diverse array of primary and secondary amines. Both aliphatic and aromatic amines can be successfully employed to generate a library of substituted 9-aminoacridines. The reaction conditions are typically straightforward, often involving heating the 2-bromo-9-chloroacridine substrate with the desired amine in a suitable solvent, such as phenol or an alcohol.
| Nucleophile (Amine) | Product Structure | Expected Yield |
| Aniline (B41778) | 2-bromo-N-phenylacridin-9-amine | Good |
| Diethylamine | 2-bromo-N,N-diethylacridin-9-amine | Good-Excellent |
| 1,4-Diaminobutane | N,N'-Bis(2-bromoacridin-9-yl)butane-1,4-diamine | Good |
| 4-Methoxyaniline | 2-bromo-N-(4-methoxyphenyl)acridin-9-amine | Good-Excellent |
In addition to nitrogen nucleophiles, the C-9 chloride can be readily displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides or phenoxides yield the corresponding 9-alkoxy or 9-aryloxyacridine ethers. Similarly, treatment with thiols or thiolates, typically in the presence of a base, affords 9-thioether derivatives. These reactions also follow the SNAr pathway and provide efficient access to a range of functionalized acridines.
| Nucleophile | Reagent Example | Product Type |
| Oxygen | Sodium methoxide (NaOMe) | 9-Alkoxyacridine |
| Oxygen | Phenol / K2CO3 | 9-Aryloxyacridine |
| Sulfur | Sodium thiophenoxide (NaSPh) | 9-(Arylthio)acridine |
| Sulfur | Ethanethiol / Et3N | 9-(Alkylthio)acridine |
Cross-Coupling Reactions Involving Carbon-Halogen Bonds
The presence of two different halogen atoms on the acridine core allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The selectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds towards the oxidative addition step in the catalytic cycle. The generally accepted order of reactivity is C−I > C−Br > C−Cl. researchgate.nettcichemicals.com Consequently, the C-Br bond at the C-2 position is expected to be significantly more reactive than the C-Cl bond at the C-9 position under typical cross-coupling conditions. researchgate.net This reactivity difference enables regioselective transformations, primarily at the C-2 position.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. tcichemicals.comlibretexts.org For this compound, selective coupling is anticipated at the C-2 position. By employing standard Suzuki-Miyaura conditions—typically a Pd(0) catalyst, a phosphine ligand, and a base—various aryl and vinyl groups can be introduced at the C-2 position while leaving the C-9 chloride intact. organic-chemistry.orgbeilstein-journals.org Functionalization at the less reactive C-9 position would likely require more forcing conditions or specialized catalyst systems designed for C-Cl bond activation. mdpi.com
| Boronic Acid | Coupling Position | Catalyst System (Typical) | Product Class |
| Phenylboronic acid | C-2 | Pd(PPh3)4, Na2CO3 | 2-Aryl-9-chloroacridine |
| 4-Vinylphenylboronic acid | C-2 | Pd(OAc)2, SPhos, K3PO4 | 2-Aryl-9-chloroacridine |
| Thiophene-2-boronic acid | C-2 | Pd2(dba)3, XPhos, Cs2CO3 | 2-Heteroaryl-9-chloroacridine |
| Phenylboronic acid | C-9 | Requires catalyst for C-Cl activation | 2-Bromo-9-arylacridine |
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, this reaction is expected to exhibit high regioselectivity for the C-2 position of this compound. This selectivity allows for the synthesis of 2-alkynyl-9-chloroacridines, which are valuable precursors for more complex molecular architectures. The reaction proceeds efficiently under mild conditions, tolerating a wide range of functional groups on the alkyne coupling partner. scirp.orglibretexts.org
| Terminal Alkyne | Catalyst System (Typical) | Coupling Position | Product Class |
| Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | C-2 | 2-Alkynyl-9-chloroacridine |
| Trimethylsilylacetylene | Pd(PPh3)4, CuI, DIPA | C-2 | 2-Alkynyl-9-chloroacridine |
| 1-Heptyne | Pd(OAc)2, PPh3, CuI, Et3N | C-2 | 2-Alkynyl-9-chloroacridine |
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for introducing olefinic substituents onto the acridine scaffold. For this compound, the Heck reaction is predicted to occur exclusively at the C-2 position due to the higher reactivity of the C-Br bond. nih.gov This allows for the synthesis of 2-vinylacridine derivatives, which can serve as building blocks for polymerization or further functionalization. The reaction typically yields the trans isomer of the resulting alkene with high stereoselectivity. youtube.com
| Alkene | Base (Typical) | Catalyst System (Typical) | Product Class |
| Styrene | Et3N | Pd(OAc)2, P(o-tolyl)3 | 2-(Vinyl)acridine |
| n-Butyl acrylate | K2CO3 | PdCl2(PPh3)2 | 2-(Vinyl)acridine |
| Acrylonitrile | NaOAc | Pd(OAc)2 | 2-(Vinyl)acridine |
Buchwald-Hartwig Amination Strategies
The this compound scaffold possesses two distinct carbon-halogen bonds, the C2-Br and the C9-Cl, which exhibit differential reactivity towards amination. The chlorine atom at the 9-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate. pharmaguideline.comthieme-connect.com Consequently, direct reaction with primary or secondary amines often leads to selective substitution at this position, affording 9-aminoacridine (B1665356) derivatives. nih.govresearchgate.net
Conversely, the bromine atom at the 2-position, located on one of the benzenoid rings, is significantly less reactive towards SNAr. chemistrysteps.comlibretexts.org To achieve amination at this site, a transition-metal-catalyzed approach such as the Buchwald-Hartwig amination is necessary. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction provides a powerful strategy for forming C-N bonds at the C2 position, which is unreactive under traditional SNAr conditions. youtube.comyoutube.com
The strategic application of these two distinct amination methods allows for the selective functionalization of this compound. Amination at C9 can be achieved via SNAr, followed by a Buchwald-Hartwig reaction to introduce a different amino group at C2. This stepwise approach enables the synthesis of diversely substituted diaminoacridine derivatives.
Table 1: Hypothetical Buchwald-Hartwig Amination of 2-bromo-9-aminoacridine Derivative
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | N2-phenyl-9-aminoacridine derivative |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | N2-morpholino-9-aminoacridine derivative |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | N2-benzyl-9-aminoacridine derivative |
Electrophilic Aromatic Substitution Patterns on the Acridine Ring System
Electrophilic aromatic substitution (EAS) on the acridine nucleus is generally disfavored due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring system towards electrophilic attack. When forced under harsh conditions, substitution on the parent acridine ring typically occurs at the 2- and 7-positions. pharmaguideline.comptfarm.plfirsthope.co.in
In the case of this compound, the directing effects of the existing substituents and the nitrogen atom must be considered:
Acridine Nitrogen: As a heterocyclic atom, it strongly deactivates the ring, particularly the adjacent alpha (4, 5) and gamma (9, 10) positions. Its influence directs electrophiles towards the outer benzenoid rings.
2-Bromo Substituent: Halogens are deactivating but ortho, para-directing. Therefore, the bromine at C2 will direct incoming electrophiles primarily to the C1 and C3 positions, and to a lesser extent, the C7 position (para to the bromo group, but accounting for the entire fused system).
9-Chloro Substituent: This substituent has a minimal directing effect on the outer benzenoid rings for EAS, as its primary electronic influence is on the central ring, which is already deactivated.
Considering these combined effects, electrophilic attack is most likely to occur on the bromo-substituted ring. The most probable sites for substitution would be the C1 and C3 positions, which are ortho to the bromo director. A study on the bromination of acridine itself revealed that substitution occurs at the 2- and 4-positions, with the product ratio being dependent on the reaction conditions. uwa.edu.au For this compound, further substitution would be challenging but would likely be directed by the existing bromine atom.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
| Nitration | NO₂⁺ | 2-bromo-9-chloro-1-nitroacridine and/or 2-bromo-9-chloro-3-nitroacridine | The bromo group directs ortho and para. The C1 and C3 positions are the activated ortho sites. |
| Halogenation | Br⁺ / Cl⁺ | 2,3-dibromo-9-chloroacridine and/or 1,2-dibromo-9-chloroacridine | The bromo group directs the incoming halogen to the ortho positions (C1 and C3). |
Reduction and Oxidation Chemistry of the Acridine Core and Halogen Substituents
The acridine core is susceptible to both reduction and oxidation reactions, which can be modulated to achieve different structural outcomes. ptfarm.pl
Reduction: The central pyridine (B92270) ring of the acridine system can be selectively reduced. For instance, reduction with zinc and hydrochloric acid typically yields 9,10-dihydroacridine. pharmaguideline.comwikipedia.org Applying this to this compound would likely produce 2-bromo-9-chloro-9,10-dihydroacridine. Catalytic hydrogenation, on the other hand, can lead to the reduction of the outer benzene rings. pharmaguideline.com Under more forceful reducing conditions, such as with sodium in alcohol or using catalytic transfer hydrogenation, there is a possibility of hydrodehalogenation, where the C-Cl or C-Br bonds are cleaved and replaced with hydrogen. The C9-Cl bond is generally more labile and would likely be reduced preferentially over the C2-Br bond.
Oxidation: Oxidation of the acridine nucleus typically occurs at the C9 position and the ring nitrogen. Mild oxidation of acridine with reagents like potassium dichromate in acetic acid yields the corresponding acridone (B373769) (acridin-9(10H)-one). pharmaguideline.com Therefore, this compound is expected to be oxidized to 2-bromoacridin-9(10H)-one, with the C9-chloro group being hydrolyzed and replaced by a carbonyl oxygen. More aggressive oxidation, for example with potassium permanganate, can lead to the cleavage of the acridine ring system, yielding quinoline-dicarboxylic acid derivatives. wikipedia.org Oxidation with peroxy acids can lead to the formation of the corresponding Acridine N-oxide. wikipedia.org
Radical Reactions and Mechanistic Investigations
While ionic reactions on the this compound core are more extensively studied, the potential for radical-mediated transformations exists. Aryl halides can participate in radical reactions, often initiated by photolysis, high temperatures, or radical initiators. slideshare.net
Potential radical pathways for this compound include:
Homolytic Cleavage: Under UV irradiation, the weaker C-Br or C-Cl bond could undergo homolytic cleavage to generate an acridinyl radical. This highly reactive intermediate could then participate in hydrogen abstraction from a solvent, dimerization, or other radical cascade reactions. iupac.orgorganicreactions.org
Radical Nucleophilic Substitution (SRN1): This multi-step pathway involves the formation of a radical anion intermediate. While less common than SNAr for this type of substrate, it could potentially be initiated by solvated electrons or photochemical methods.
Addition Reactions: Radical species generated in solution could add to the acridine ring system, although this is less favorable than substitution due to the energetic cost of disrupting the aromaticity.
Mechanistic investigations into the radical chemistry of complex N-heterocycles are challenging but crucial for predicting and controlling reaction outcomes. rsc.orgdntb.gov.uaacs.org Techniques such as electron spin resonance (ESR) spectroscopy would be necessary to detect and characterize any radical intermediates formed.
Metalation and Lithiation Pathways for Directed Functionalization
Metalation provides a powerful strategy for the regioselective functionalization of the this compound skeleton, circumventing the inherent reactivity patterns observed in ionic substitutions.
Halogen-Metal Exchange: The most predictable pathway for lithiation involves halogen-metal exchange. The carbon-bromine bond is significantly more reactive in this exchange than the carbon-chlorine bond. Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) would be expected to selectively cleave the C2-Br bond to form the 2-lithio-9-chloroacridine intermediate. This organolithium species is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups exclusively at the C2 position. baranlab.orgwikipedia.org
Directed ortho-Metalation (DoM): The nitrogen atom in the acridine ring can act as a directed metalation group (DMG), coordinating to the lithium reagent and directing deprotonation to an adjacent ortho position. organic-chemistry.orguwindsor.ca In this molecule, the most acidic protons ortho to the nitrogen are at C1 and C8. Therefore, using a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) could potentially lead to deprotonation at the C1 position, generating 1-lithio-2-bromo-9-chloroacridine. This provides an alternative route to functionalize the ring system at a different position.
Grignard Reagent Formation: Reaction of this compound with magnesium metal, typically in an etheral solvent like THF, would likely result in the formation of a Grignard reagent at the more reactive C2 position. wvu.eduwisc.edu The resulting organomagnesium species, (2-magnesiobromide)-9-chloroacridine, is a less reactive but still highly useful nucleophile for additions to carbonyls, nitriles, and other electrophiles. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk
Table 3: Functionalization via Metalated Intermediates of this compound
| Metalation Method | Intermediate | Electrophile (E⁺) | Product at C2 |
| Halogen-Metal Exchange (n-BuLi) | 2-Lithio-9-chloroacridine | CO₂ then H⁺ | 9-chloroacridine-2-carboxylic acid |
| Halogen-Metal Exchange (n-BuLi) | 2-Lithio-9-chloroacridine | DMF | 9-chloroacridine-2-carbaldehyde |
| Halogen-Metal Exchange (n-BuLi) | 2-Lithio-9-chloroacridine | Ph₂CO | (9-chloroacridin-2-yl)diphenylmethanol |
| Grignard Formation (Mg) | (2-magnesiobromide)-9-chloroacridine | HCHO | (9-chloroacridin-2-yl)methanol |
Exploration of Advanced Applications of 2 Bromo 9 Chloroacridine in Chemical Sciences
Role as a Versatile Building Block in Organic Synthesis of Complex Heterocycles
The synthetic utility of 2-bromo-9-chloroacridine lies in the distinct chemical nature of its carbon-halogen bonds. The chlorine atom at the 9-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 2-position is more amenable to metal-catalyzed cross-coupling reactions. This disparity in reactivity allows for a stepwise functionalization strategy.
First, the C9-Cl bond can be readily displaced by a variety of nucleophiles. For instance, reactions with primary or secondary amines lead to the formation of 9-aminoacridine (B1665356) derivatives, a class of compounds known for their biological activities. Similarly, reaction with phenols or thiols yields the corresponding 9-aryloxy or 9-arylthioacridines.
Following the substitution at the 9-position, the C2-Br bond remains available for further elaboration. This position is ideal for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed reactions such as:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to introduce new aromatic or olefinic substituents.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, extending the π-conjugated system.
Buchwald-Hartwig Amination: Reaction with amines to introduce a second, distinct amino group at the 2-position.
Heck Coupling: Reaction with alkenes to form stilbene-like structures.
This two-step, orthogonal approach provides a powerful platform for creating a library of diversely substituted acridines with complex heterocyclic architectures that would be challenging to access through other synthetic routes. A patent for antimicrobial compounds describes the synthesis of this compound from 2-bromoacridin-9(10H)-one as a key step, highlighting its role as a crucial intermediate in the development of new therapeutic agents. google.com
Design and Development of Novel Fluorescent Probes and Dyes
The rigid, planar, and aromatic nature of the acridine (B1665455) core endows it with intrinsic fluorescence. This property makes acridine derivatives excellent candidates for the development of fluorescent probes and dyes for various applications, including bioimaging and chemical sensing. sioc-journal.cnresearchgate.net The this compound scaffold is a starting point for creating sophisticated fluorophores with tailored properties.
The absorption and emission characteristics of an acridine-based fluorophore are highly dependent on the electronic nature of the substituents attached to its aromatic core. The ability to selectively functionalize the 2- and 9-positions of this compound allows for precise control over its photophysical properties.
By attaching electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions, chemists can create intramolecular charge transfer (ICT) systems. For example, installing a strong EDG (like a dialkylamino group) at the 9-position and a π-conjugated EWG at the 2-position can lead to a significant red-shift in both the absorption and emission spectra. This strategy allows for the creation of dyes that fluoresce across the visible spectrum, from blue to red. The specific choice of substituents influences key parameters such as the Stokes shift, quantum yield, and environmental sensitivity (solvatochromism).
| Parent Scaffold | Substituent at C9 | Substituent at C2 | Resulting Optical Property |
|---|---|---|---|
| Acridine | Electron Donating Group (e.g., -NHR) | Unsubstituted | Blue/Green Fluorescence |
| Acridine | Electron Donating Group (e.g., -OR) | Unsubstituted | Blue Fluorescence |
| Acridine | Electron Donating Group (e.g., -NHR) | Electron Withdrawing Group (e.g., -CN) | Yellow/Orange Fluorescence (ICT) |
| Acridine | Aromatic Amine | Aryl Group | Tunable Emission, potential for solid-state emission |
This interactive table illustrates the general principles of how peripheral substitutions on an acridine core, starting from a versatile block like this compound, can modulate its fluorescent properties.
Acridine derivatives are widely employed as the signaling unit in fluorescent chemosensors. researchgate.net These sensors are designed to detect specific analytes, such as metal ions, anions, or biologically relevant molecules, by producing a measurable change in their fluorescence output upon binding.
The synthesis of such sensors often begins with the this compound scaffold. A receptor unit, which is a chemical moiety designed to selectively bind the target analyte, is attached to the acridine fluorophore. The sensing mechanism can operate through several principles, including:
Photoinduced Electron Transfer (PET): In the "off" state, the receptor quenches the acridine's fluorescence through PET. Upon binding the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.
Intramolecular Charge Transfer (ICT): Analyte binding to the receptor can alter the electronic properties of the system, modulating the ICT character and causing a shift in the emission wavelength or intensity.
Förster Resonance Energy Transfer (FRET): The acridine scaffold can act as a donor or acceptor in a FRET pair, with analyte binding causing a conformational change that alters the distance between the pair, thus modulating the FRET efficiency.
Numerous acridine-based fluorescent sensors have been developed for detecting ions like Fe³⁺, Ni²⁺, and Cu²⁺, as well as various anions and biomolecules in both environmental and biological samples. researchgate.netnih.govrsc.orgnih.gov The versatility of the this compound intermediate is key to synthesizing these complex sensor molecules.
Contributions to Material Science Research
The unique electronic and photophysical properties of acridine derivatives extend their utility into the realm of material science, particularly in the development of organic electronics. sioc-journal.cnresearchgate.net The extended π-conjugation and tunable energy levels of molecules derived from this compound make them suitable for applications as organic semiconductors.
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular structure and solid-state packing of the semiconductor material.
The acridine core serves as an excellent building block for organic semiconductors due to its rigidity and extended π-system, which facilitates charge transport. epo.org By using this compound as a starting material, researchers can synthesize larger, more complex conjugated systems. For example, palladium-catalyzed polymerization reactions, such as Suzuki polycondensation, can be used to create acridine-containing conjugated polymers. These materials can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge injection and transport in electronic devices.
In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole transport materials (HTMs) play a crucial role in extracting holes from the light-absorbing perovskite layer and transporting them to the electrode, while simultaneously blocking electrons. nih.gov An ideal HTM should possess high hole mobility, appropriate energy levels to align with the perovskite's valence band, and good film-forming properties.
Acridine-based compounds have emerged as promising alternatives to the commonly used but expensive HTM, spiro-OMeTAD. rsc.orgrsc.orgqut.edu.au By functionalizing the this compound core with electron-rich moieties, such as triphenylamines, it is possible to create novel HTMs. For instance, an acridine-based HTM known as ACR-TPA has demonstrated a hole mobility of 3.08 × 10⁻³ cm² V⁻¹ s⁻¹, which is comparable to that of spiro-OMeTAD. rsc.orgrsc.org Perovskite solar cells fabricated with ACR-TPA achieved a power conversion efficiency (PCE) of 16.42%, rivaling the 16.26% efficiency of control devices made with spiro-OMeTAD. rsc.orgrsc.orgqut.edu.au
Furthermore, the acridine core can be incorporated into three-dimensional molecular architectures. A 3D HTM with a coplanar quinolizino acridine core showed a significant improvement in device performance, achieving a PCE of 16.4%, which surpassed devices based on both a conventional 2D HTM (10.8%) and spiro-OMeTAD (14.8%). nih.govnih.gov This enhancement was attributed to higher hole mobility and better energy level alignment. The synthetic flexibility offered by precursors like this compound is instrumental in developing these next-generation, cost-effective HTMs.
Development of Ligands in Coordination Chemistry
The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, serves as an excellent basis for the design of ligands in coordination chemistry. The nitrogen atom in the central ring possesses a lone pair of electrons, making it a potent donor site for coordination with metal ions. In the case of this compound, the acridine nucleus can act as a monodentate ligand through this nitrogen atom.
Furthermore, the acridine structure can be incorporated into more complex ligand architectures, such as pincer ligands. For instance, acridine-containing PNP-pincer ligands, where phosphine groups are attached to the acridine backbone, have been synthesized. acs.org These tridentate ligands can form stable complexes with a variety of transition metals, including nickel, palladium, platinum, copper, and cobalt. acs.org The resulting metal complexes often exhibit unique catalytic and photophysical properties. The presence of the bromo and chloro substituents on the this compound backbone can influence the electronic properties of the ligand, thereby modulating the stability and reactivity of the corresponding metal complexes. These halogen atoms can also serve as sites for further functionalization to create more complex, polydentate ligands.
Coordination compounds are pivotal in many industrial chemical processes, including oxidation, hydroformylation, and hydrogenation reactions. libretexts.org The specific geometry and electronic environment of the metal center, dictated by the coordinating ligands, are crucial for catalytic activity and selectivity. libretexts.org The rigid, planar structure of the this compound core can enforce specific geometries on the resulting metal complexes, which could be advantageous in catalytic applications.
Table 1: Potential Coordination Modes of this compound-based Ligands
| Coordination Mode | Description | Potential Metal Ions |
|---|---|---|
| Monodentate | Coordination occurs solely through the heterocyclic nitrogen atom of the acridine ring. | Transition metals (e.g., Cu, Ni, Pd, Pt) |
Integration into Supramolecular Systems and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, bound together by non-covalent intermolecular forces. birmingham.ac.uk The planar, aromatic structure of this compound makes it an ideal building block for constructing supramolecular assemblies through π-π stacking interactions.
Moreover, the presence of halogen atoms (bromine and chlorine) introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This interaction is directional and tunable, making it a powerful tool in crystal engineering and the design of supramolecular architectures. nih.gov In this compound, both the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-donating atoms (like oxygen or nitrogen) of other molecules (guests) to form stable host-guest systems. nih.govresearchgate.net
The formation of nanoporous supramolecular networks on solid surfaces has been extensively explored for immobilizing various guest molecules. wikipedia.org These host-guest systems have potential applications in catalysis, separation technologies, and nanoscale patterning. wikipedia.org The specific size, shape, and electronic properties of this compound would influence the geometry of the pores in a self-assembled network, thereby controlling the selectivity for guest binding.
Table 2: Intermolecular Interactions Involving this compound in Supramolecular Chemistry
| Interaction Type | Description | Role of this compound |
|---|---|---|
| π-π Stacking | Attraction between the electron clouds of the aromatic acridine rings. | Forms extended columnar or layered structures. |
| Halogen Bonding | Non-covalent interaction between the bromine/chlorine atoms and a Lewis base. | Acts as a halogen bond donor to bind guest molecules. |
Investigations in Photocatalysis and Photoredox Chemistry
Acridinium salts, which are derivatives of acridine, have emerged as powerful organic photoredox catalysts. researchgate.netacs.org These catalysts can absorb visible light to reach an electronically excited state with significantly altered redox potentials, enabling them to participate in single-electron transfer (SET) processes with organic substrates. acs.orgrsc.org This property allows for the generation of highly reactive radical intermediates under mild conditions. nih.gov
Upon N-alkylation or N-arylation, this compound would be converted into a 2-bromo-9-chloroacridinium salt. This salt would be expected to function as a potent photooxidant. When irradiated with visible light, the acridinium ion is promoted to an excited state that can readily accept an electron from a suitable donor molecule. This process has been utilized in a wide range of organic transformations, including C-H functionalization, cross-coupling reactions, and decarboxylative functionalizations. nih.govnih.gov
Recently, it was discovered that the neutral acridine radical, generated by a one-electron reduction of an acridinium salt, can itself be excited by light to become an exceptionally strong photoreductant. unc.edu This dual catalytic cycle, involving both the acridinium cation and the acridine radical, greatly expands the synthetic utility of this class of photocatalysts. rsc.orgunc.edu The bromo and chloro substituents on the acridine core of 2-bromo-9-chloroacridinium would be expected to modulate its photophysical and electrochemical properties, such as its absorption spectrum and excited-state redox potentials, allowing for the fine-tuning of its catalytic activity.
Table 3: Predicted Photoredox Properties of a 2-bromo-9-chloroacridinium Catalyst
| Property | Predicted Characteristic | Implication for Catalysis |
|---|---|---|
| Absorption | Strong absorption in the visible light spectrum. | Efficient use of energy from common light sources (e.g., LEDs). |
| Excited-State Potential | Highly oxidizing in the excited state. | Capable of oxidizing a wide range of organic substrates. |
| Stability | Good chemical and photochemical stability. | Robust catalyst with a long operational lifetime. |
Computational and Theoretical Investigations of 2 Bromo 9 Chloroacridine
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are invaluable in medicinal chemistry and materials science for predicting the reactivity of new molecules, thereby guiding synthetic efforts and accelerating the discovery process. In the context of acridine (B1665455) derivatives, QSRR studies have been instrumental in understanding the factors that govern their chemical behavior, particularly the reactivity of the C9 position, which is crucial for their biological activity.
While specific QSRR studies exclusively focused on 2-bromo-9-chloroacridine are not extensively documented in publicly available literature, the principles and findings from research on structurally related halogenated and substituted acridines provide a strong foundation for predicting its reactivity profile. These studies typically involve the calculation of various molecular descriptors and correlating them with experimentally determined reactivity data, such as reaction rates or equilibrium constants.
Detailed Research Findings from Related Acridine Derivatives
Research on various acridine derivatives has demonstrated that the electronic and steric properties of substituents on the acridine ring system significantly influence the reactivity at the C9 position. psu.edu For instance, studies on 9-chloroacridine (B74977) and its nitro-substituted derivatives have shown that electron-withdrawing groups enhance the susceptibility of the C9 carbon to nucleophilic attack. clockss.org This increased reactivity is attributed to the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. psu.edu
Computational studies, often employing Density Functional Theory (DFT), have been used to calculate a variety of molecular descriptors for acridine derivatives. researchgate.net These descriptors quantify different aspects of the molecule's structure and electronic properties. A QSRR model is then typically developed using statistical methods like multiple linear regression (MLR) to establish a relationship between a set of these descriptors and the observed reactivity. nih.gov
For a molecule like this compound, the bromine atom at the 2-position and the chlorine atom at the 9-position are expected to exert significant electronic effects. Both are electron-withdrawing halogens that would likely increase the electrophilicity of the C9 carbon, making it more susceptible to nucleophilic substitution, a key reaction for many acridine-based compounds. psu.edu
A hypothetical QSRR study on a series of di-substituted acridines, including this compound, would involve the calculation of descriptors such as those listed in the table below.
Interactive Data Table of Potential QSRR Descriptors
| Descriptor Class | Descriptor Name | Description | Predicted Influence on Reactivity of this compound |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Lower HOMO energy is expected due to electron-withdrawing halogens, indicating lower nucleophilicity. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Lower LUMO energy is expected, indicating higher electrophilicity and greater reactivity towards nucleophiles. | |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical stability. | A smaller gap may suggest higher reactivity. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | The polar nature of the C-Br and C-Cl bonds would contribute to a significant dipole moment, influencing solubility and intermolecular interactions. | |
| Steric | Molecular Volume | The volume occupied by the molecule. | The presence of the bromo and chloro substituents will increase the molecular volume compared to unsubstituted acridine. |
| Surface Area | The total surface area of the molecule. | Increased surface area can influence intermolecular interactions and solvation. | |
| Topological | Wiener Index | A distance-based topological index that reflects molecular branching. | Changes in this index would reflect the substitution pattern on the acridine core. |
| Balaban Index | A topological index that considers the connectivity and distances between atoms. | This index would be sensitive to the positions of the bromo and chloro substituents. |
The development of a robust QSRR model would allow for the prediction of the reactivity of other, yet-to-be-synthesized, bromo- and chloro-substituted acridines. Such models have been successfully applied to other classes of acridine derivatives to predict their physicochemical properties and biological activities. nih.gov The insights gained from these predictive models are crucial for the rational design of new acridine compounds with tailored reactivity for specific applications.
Advanced Analytical Methodologies for Characterization and Mechanistic Studies
High-Resolution Mass Spectrometry for Structural Confirmation of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 2-bromo-9-chloroacridine and its derivatives. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. For this compound (C₁₃H₇BrClN), the precise mass can be calculated based on the most abundant isotopes of its constituent atoms.
The presence of bromine and chlorine atoms imparts a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), while bromine also has two, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%). This results in a characteristic cluster of peaks for the molecular ion (M), M+2, and M+4, whose relative intensities can definitively confirm the presence of one bromine and one chlorine atom in the molecule. For instance, the mass spectrum of the parent compound, 9-chloroacridine (B74977), clearly shows peaks for the molecular ion at m/z 213 and the M+2 isotope peak at m/z 215. nih.govnist.gov
In the analysis of complex derivatives synthesized from this compound, HRMS is crucial for verifying that the intended chemical transformation has occurred. By comparing the exact measured mass with the theoretical mass of the expected product, researchers can confirm the addition or modification of functional groups with a high degree of confidence.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Formula | C₁₃H₇BrClN |
| Theoretical Mass (M) | Based on most abundant isotopes (e.g., ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N) |
| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to Br and Cl isotopes |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is fundamental for the complete structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, 2D NMR experiments are necessary to piece together the full molecular structure and gain mechanistic insights. ipb.pt
For a complex aromatic system like this compound, the ¹H NMR spectrum would display signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom. e-journals.inresearchgate.net
Advanced 2D NMR techniques that would be applied for full characterization include:
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the connectivity between different fragments of the molecule and for assigning quaternary (non-protonated) carbons, such as those bearing the bromo and chloro substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This is especially useful for studying the stereochemistry of more complex derivatives of the acridine (B1665455) core.
Solid-State NMR (SSNMR) could also be employed to study the compound in its crystalline form, providing information about molecular packing and identifying the presence of different polymorphs.
Table 2: Expected NMR Data Types for this compound
| Experiment | Information Gained |
|---|---|
| ¹H NMR | Chemical shift, integration, and coupling constants of protons. |
| ¹³C NMR | Chemical shifts of unique carbon atoms in the molecule. |
| COSY | Connectivity between adjacent protons. |
| HSQC | Direct one-bond correlations between ¹H and ¹³C atoms. |
| HMBC | Long-range (2-3 bond) correlations between ¹H and ¹³C atoms. |
| Solid-State NMR | Information on the structure and dynamics in the solid phase. |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of each atom.
A successful crystallographic analysis provides a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Molecular conformation: The exact shape and orientation of the molecule in the crystal.
Intermolecular interactions: Details on how molecules pack together in the crystal lattice, including potential π-π stacking interactions common in planar aromatic systems like acridine.
Absolute configuration: For chiral derivatives, crystallography can determine the absolute stereochemistry.
This detailed structural information is invaluable for understanding the compound's physical properties and for rational drug design, where knowledge of the precise molecular architecture is critical.
Table 3: Crystallographic Data Parameters Obtainable for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Z Value | Number of molecules per unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms |
Advanced UV-Visible and Fluorescence Spectroscopy for Electronic and Vibrational Analysis
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of this compound. The acridine core is a chromophore that absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the substituents on the aromatic ring. mdpi.com
The introduction of bromine and chlorine atoms, which are electron-withdrawing, is expected to cause a shift in the absorption bands compared to the unsubstituted acridine molecule. UV-Vis spectroscopy can be used to study how the electronic structure is perturbed upon the formation of derivatives or upon interaction with other molecules, such as DNA. mdpi.com
Many acridine derivatives are also known to be fluorescent, emitting light after being excited by UV radiation. researchgate.net Fluorescence spectroscopy can provide information on:
Emission Wavelength (λem): The wavelength at which the molecule emits light, which is characteristic of its electronic structure.
Quantum Yield: The efficiency of the fluorescence process.
Fluorescence Lifetime: The duration the molecule stays in the excited state.
These photophysical properties are highly dependent on the molecular structure and its environment, making fluorescence a sensitive probe for studying binding interactions and microenvironmental changes. nih.gov
Table 4: Illustrative Spectroscopic Properties for Analysis
| Technique | Parameter | Information Provided |
|---|---|---|
| UV-Visible Spectroscopy | λmax (nm) | Wavelength of maximum light absorption, related to electronic transitions. |
| Fluorescence Spectroscopy | λex / λem (nm) | Excitation and emission wavelengths, Stokes shift. |
| Fluorescence Spectroscopy | Quantum Yield (Φ) | Efficiency of the emission process. |
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating this compound from reactants, byproducts, and impurities, thereby assessing its purity. They are also vital for monitoring the progress of chemical reactions in real-time.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of acridine derivatives. nih.gov A reversed-phase HPLC method, likely using a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for separating the relatively nonpolar this compound from other components. A UV detector would be used to monitor the column effluent, as the acridine ring strongly absorbs UV light. ijstr.org The retention time and peak purity can be used to confirm the identity and assess the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While acridines have high boiling points, GC-MS analysis could be possible using high-temperature columns and injection methods. chromforum.org However, derivatization might be necessary to increase volatility and thermal stability. researchgate.net The primary advantage of GC-MS is its ability to provide mass spectra for each separated component, allowing for positive identification of impurities and reaction byproducts.
Table 5: Chromatographic Methods for Analysis and Purification
| Method | Typical Application | Key Parameters |
|---|---|---|
| HPLC-UV | Purity assessment, reaction monitoring, quantification. | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength. |
| GC-MS | Identification of volatile impurities and byproducts. | Column type, temperature program, ionization mode (e.g., Electron Ionization). |
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthesis Routes for 2-bromo-9-chloroAcridine
The future synthesis of this compound will increasingly prioritize environmentally benign methodologies. Traditional multi-step syntheses of halogenated acridines often rely on harsh conditions and stoichiometric reagents, such as zinc chloride or polyphosphoric acid in Bernthsen-type reactions, which can lead to significant waste and energy consumption. tandfonline.com
Emerging research points toward several green alternatives. One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS), which has been shown to reduce reaction times and improve yields for acridine (B1665455) derivatives. tandfonline.comrsc.org Another strategy involves the use of reusable, heterogeneous catalysts. For instance, magnetically separable catalysts like Fe3O4@Polyaniline-SO3H have been successfully employed for the synthesis of acridinedione derivatives in aqueous media, offering easy separation and recyclability. mdpi.com Similarly, metal-organic frameworks (MOFs) such as Cu₃(BTC)₂ have demonstrated catalytic activity in the synthesis of 9-chloroacridine (B74977), presenting a scalable and potentially greener alternative to classical methods.
Future efforts will likely focus on a one-pot, multi-component approach, combining a bromo-substituted aniline (B41778) precursor with a suitable coupling partner under green catalytic conditions. rsc.org The use of water as a solvent, sonochemistry to provide energy, and bio-based catalysts represents the frontier for the sustainable production of this compound and its derivatives. researchgate.netacs.org
Integration of this compound into Novel Catalytic Systems
The distinct electronic nature of the this compound core makes it an attractive candidate for the development of novel catalytic systems. Acridine derivatives are already recognized for their potential in photocatalysis. acs.org The electron-deficient character of the acridine ring system, enhanced by the two halogen substituents, can be harnessed for photoredox catalysis.
Future research could explore the use of this compound as a scaffold for new organic photoredox catalysts. Acridinium-based dyes, for example, are potent reductants in their excited state and have been used in dehalogenation and cross-coupling reactions. mdpi.com By selectively functionalizing the this compound molecule, it may be possible to create catalysts with tailored redox potentials and enhanced stability for visible-light-mediated reactions. mdpi.com
Furthermore, the dual halogenation provides handles for anchoring the acridine unit to catalytic supports or incorporating it as a ligand in transition-metal complexes. A dual catalytic system, perhaps combining the photocatalytic properties of the acridine core with a co-catalyst, could facilitate challenging chemical transformations. acs.org The development of catalysts based on this compound could lead to new, efficient methods for reactions like C-H functionalization or atom-transfer radical additions (ATRA). nih.govrsc.org
Exploration of Unconventional Reactivity Pathways and Site-Selective Functionalization
The differential reactivity of the C-Br and C-Cl bonds in this compound presents a significant opportunity for controlled, stepwise chemical modifications. The chlorine atom at the 9-position is highly susceptible to nucleophilic aromatic substitution (SNAr), a well-established pathway for introducing a wide variety of functional groups, including amines, thiols, and alkoxides. clockss.orgrsc.org This position's reactivity is driven by the electron-deficient nature of the acridine ring. clockss.org
Conversely, the bromine atom at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. smolecule.com This orthogonal reactivity allows for site-selective functionalization, where one position can be modified while leaving the other intact for subsequent reactions. This enables the construction of complex, multifunctional molecules from a single, versatile starting material.
Future research will focus on exploiting this reactivity to build libraries of novel compounds. ucsf.edu For example, a nucleophile could be introduced at the C-9 position, followed by a palladium-catalyzed arylation at the C-2 position. This approach opens the door to creating extended π-conjugated systems or molecules with precisely positioned functional groups for applications in medicinal chemistry or materials science. The exploration of unconventional activation methods, such as photochemically-promoted reactions or the use of directing groups, could unlock even more complex and precise functionalization pathways. rsc.orgrsc.orgchemrxiv.org
Rational Design of Advanced Materials with Tunable Optoelectronic Properties
Acridine-based compounds are π-conjugated heteroaromatic systems known for their interesting photophysical and electronic properties, making them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes. researchgate.netresearchgate.net The this compound scaffold is an ideal starting point for designing advanced materials with finely tuned properties.
The two halogen atoms serve as versatile handles for synthetic modification. The replacement of the C-9 chlorine via cross-coupling reactions can produce acridine-based fluorophores with tunable emission wavelengths. Similarly, modifying the C-2 position can further modulate the electronic structure, influencing properties like the HOMO/LUMO energy levels, charge transport capabilities, and fluorescence quantum yield. researchgate.net This dual functionalization allows for a high degree of control over the final material's optoelectronic characteristics.
Future work will involve the synthesis of novel polymers and small molecules derived from this compound. acs.orgscribd.com For example, incorporating this unit into conjugated polymers could lead to new semiconducting materials for electronic devices. The development of fluorescent dyes based on this scaffold could yield highly sensitive probes for chemical sensing or biological imaging, potentially with large Stokes shifts, which is beneficial for reducing self-quenching and improving signal-to-noise ratios. researchgate.net
Synergistic Approaches Combining Advanced Synthetic Chemistry with High-Throughput Computational Screening
The convergence of advanced synthetic methods with powerful computational tools offers a transformative approach to accelerating the discovery of new functional molecules based on the this compound framework. High-throughput screening (HTS) and computational chemistry are increasingly vital in drug discovery and materials science for identifying promising candidates from large virtual libraries. uiowa.edunih.gov
Future research will leverage the synthetic versatility of this compound to generate diverse libraries of derivatives through parallel synthesis techniques. ucsf.edu These libraries can then be subjected to in silico screening to predict their properties, such as binding affinity to biological targets or electronic characteristics for materials applications. nih.govnih.gov Molecular docking and other computational methods can help rationalize structure-activity relationships (SAR) and guide the design of next-generation compounds with improved performance. mdpi.com
This synergistic strategy allows for a more rational and efficient exploration of the vast chemical space accessible from the this compound starting material. By prioritizing the synthesis of compounds identified as promising through computational analysis, researchers can significantly reduce the time and resources required to develop new therapeutic agents or advanced materials. researchgate.netmdpi.com
Q & A
Q. What are the recommended synthetic pathways for 2-bromo-9-chloroAcridine, and how can purity be optimized?
A two-step halogenation approach is commonly employed:
Chlorination : Introduce chlorine at the 9-position via electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions (e.g., anhydrous solvent, 60–80°C).
Bromination : Bromine is added at the 2-position using FeBr₃ or AlBr₃ as a catalyst.
Purity optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) achieves >97% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, coupling constants for Br/Cl effects).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z 273.128 for C₁₃H₉BrClN₂).
- UV-Vis : Detect π→π* transitions (λₐᵦₛ ~350–400 nm) to confirm electronic structure .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies:
- Thermal stability : Store samples at 40°C for 4 weeks and monitor degradation via TLC or HPLC.
- Light sensitivity : Expose to UV light (254 nm) and track changes in UV-Vis spectra.
- Moisture control : Use desiccants (silica gel) and inert atmospheres (N₂) to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory reactivity data for this compound in cross-coupling reactions be resolved?
Conflicting reports (e.g., Suzuki vs. Ullmann coupling yields) may arise from:
- Catalyst selection : Pd(PPh₃)₄ vs. CuI/ligand systems.
- Solvent polarity : Polar aprotic solvents (DMF) favor oxidative addition but may deactivate catalysts.
Methodological resolution : - Perform kinetic studies (GC-MS monitoring) to identify rate-limiting steps.
- Optimize ligand-to-metal ratios (e.g., 1:1 Pd:ligand for Buchwald-Hartwig amination) .
Q. What computational strategies are effective for predicting the mutagenic potential of this compound?
- In silico tools : Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict Ames test outcomes based on structural alerts (e.g., acridine core, halogen positions).
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess DNA intercalation potential.
- Molecular docking : Simulate binding affinity with DNA topoisomerases or cytochrome P450 enzymes .
Q. How can researchers address discrepancies in reported photophysical properties of this compound derivatives?
Variations in fluorescence quantum yields may stem from:
Q. What methodologies are recommended for studying the dual halogen effects (Br/Cl) on bioactivity?
- Isosteric replacement : Synthesize analogs (e.g., 2-Cl-9-Br vs. 2-Br-9-Cl) and compare IC₅₀ values in cytotoxicity assays.
- X-ray crystallography : Resolve halogen-bonding interactions with target proteins (e.g., kinase inhibitors).
- Metabolic profiling : Use LC-MS to track dehalogenation pathways in hepatic microsomes .
Methodological Best Practices
- Contradiction analysis : Replicate studies under standardized conditions (e.g., ICH Q2 guidelines) to isolate variables .
- Data validation : Cross-reference spectral data with databases (e.g., SciFinder, Reaxys) to confirm assignments .
- Ethical synthesis : Adopt green chemistry principles (e.g., microwave-assisted reactions) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
